molecular formula C15H10BrClI2N2O3 B6058291 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide

Cat. No. B6058291
M. Wt: 635.42 g/mol
InChI Key: TWBJNYAARQQSJD-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BCA has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but studies suggest that this compound exerts its biological effects through various signaling pathways. This compound has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for use in laboratory experiments. This compound has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, this compound has not been extensively studied in vivo, which can limit its applicability in animal studies.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential area of research is the development of this compound-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the investigation of the anticancer effects of this compound and its potential use in cancer therapy. Furthermore, the elucidation of the mechanism of action of this compound and its effects on various signaling pathways could provide valuable insights into its biological activities. Finally, the development of novel synthetic methods for this compound and its derivatives could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be achieved through a multistep process involving the reaction of 2-bromo-4-chlorophenol with hydrazine hydrate to produce 2-bromo-4-chlorophenoxyacetic acid hydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to produce the final product, this compound.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential use in various therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJNYAARQQSJD-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClI2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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